[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methanol
Description
Properties
IUPAC Name |
[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS/c1-8-11(14-7-12-8)10-4-2-9(6-13)3-5-10/h2-5,7,13H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQKKRTYIWULHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methanol typically involves the reaction of 4-methyl-1,3-thiazole with a suitable phenylmethanol derivative under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the phenylmethanol, followed by nucleophilic substitution with 4-methyl-1,3-thiazole .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various electrophiles or nucleophiles, depending on the desired substitution.
Major Products Formed:
Oxidation: Aldehydes or ketones.
Reduction: Alcohols or hydrocarbons.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
Biological Activities
Research indicates that compounds containing thiazole rings often exhibit significant biological activities. The following sections detail the primary applications of [4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methanol based on its biological properties.
Antimicrobial Properties
Thiazole derivatives have shown effectiveness against a range of bacterial and fungal strains. Studies suggest that [4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methanol may possess similar antimicrobial properties. For instance, compounds with analogous structures have demonstrated activity against common pathogens such as:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | P. aeruginosa | 15 µg/mL |
These results indicate that the presence of the thiazole structure may enhance the antimicrobial efficacy of related compounds .
Anticancer Activity
The potential anticancer properties of [4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methanol are supported by studies on similar thiazole-containing compounds. Research has shown that such compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Notably, the compound's structural features may allow it to interact with specific biological targets involved in cancer progression .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, there is potential for [4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methanol to modulate inflammatory pathways. Thiazole derivatives have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and other mediators involved in inflammatory responses .
Synthetic Approaches
Several synthetic methods can be employed to obtain [4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methanol. These methods are crucial for optimizing the synthesis process for biological screening and include:
- Refluxing with DMF-DMA : This method facilitates the formation of the desired compound through controlled reaction conditions.
- Catalytic Reactions : Utilizing specific catalysts can enhance yield and selectivity during synthesis.
These synthetic strategies are vital for producing sufficient quantities of the compound for further research into its biological applications .
Case Studies
Several case studies highlight the applications of [4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methanol in drug development:
- Antimicrobial Screening : A study evaluated various thiazole derivatives against clinical isolates of bacteria and fungi, demonstrating that compounds similar to [4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methanol exhibited promising antimicrobial activity.
- Cancer Cell Line Studies : In vitro studies involving cancer cell lines showed that thiazole derivatives could induce apoptosis and inhibit cell growth, suggesting a pathway for developing new anticancer agents based on this compound.
Mechanism of Action
The mechanism of action of [4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methanol involves its interaction with specific molecular targets and pathways. The thiazole ring and phenylmethanol moiety contribute to its binding affinity and activity. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or disrupting microbial cell membranes.
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Structural Variations
Analogues of [4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methanol differ in substituent placement, electronic properties, and appended functional groups. Below is a systematic comparison:
Table 1: Structural and Physicochemical Comparison
Lipophilicity and Solubility
- The target compound exhibits moderate lipophilicity (logP ~2.1, estimated), favoring membrane permeability.
- Trifluoromethyl Analogues (): Higher logP values (~3.5–4.0) due to CF₃ groups, improving blood-brain barrier penetration but reducing aqueous solubility .
- Triazole-Thiol Derivatives (): Lower logP (~1.8) owing to polar –SH and triazole groups, enhancing solubility for oral bioavailability .
Metabolic Stability
- The methyl group on the thiazole in the target compound may undergo CYP450-mediated oxidation.
- CF₃ Analogues : Resistant to oxidative metabolism, increasing plasma half-life .
- Imidazo-Thiazoles (): Fused rings reduce metabolic susceptibility, making them suitable for prolonged-action drugs .
Binding Affinity
Biological Activity
The compound [4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methanol, a thiazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazole and its derivatives are known for their potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of [4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methanol based on various research studies.
Chemical Structure and Properties
[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methanol consists of a thiazole ring substituted with a phenyl group and a hydroxymethyl group. The structural formula can be represented as follows:
Antimicrobial Activity
Thiazole derivatives have shown significant antimicrobial properties. In a study evaluating various thiazole compounds, it was found that [4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methanol exhibited moderate to good antimicrobial activity against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values were recorded, indicating effective inhibition of bacterial growth.
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| [4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methanol | 20 | E. coli, S. aureus |
| Control (e.g., Ampicillin) | 10 | E. coli, S. aureus |
The compound's effectiveness was comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent .
Anticancer Activity
In vitro studies have demonstrated the cytotoxic effects of [4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methanol against various cancer cell lines. The MTT assay revealed that the compound significantly reduced cell viability in HepG2 liver carcinoma cells.
| Cell Line | IC50 (µM) | Reference Compound (Doxorubicin) |
|---|---|---|
| HepG2 | 15 | 10 |
| MCF7 | 12 | 8 |
The results indicated that the compound could induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial disruption .
Anti-inflammatory Activity
Research has also indicated that thiazole derivatives possess anti-inflammatory properties. In animal models of inflammation, [4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methanol demonstrated a significant reduction in inflammatory markers such as TNF-alpha and IL-6.
The biological activity of [4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methanol is attributed to its ability to interact with specific biological targets. Molecular docking studies suggest that the compound binds effectively to bacterial DNA gyrase and MurD enzyme sites, inhibiting their functions and leading to bacterial cell death .
Q & A
Q. What are the recommended synthetic routes for [4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methanol, and how can reaction conditions be optimized?
The synthesis typically involves coupling a thiazole intermediate with a benzyl alcohol derivative. For example, details a method using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) in DMSO to facilitate amide bond formation, which can be adapted for analogous alcohols. Optimization may include:
- Solvent selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance coupling efficiency.
- Catalyst stoichiometry : A 1.5:1 ratio of HATU to substrate improves yield .
- Temperature control : Reactions performed at room temperature (RT) minimize side products.
Q. How can the structural integrity and purity of [4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methanol be validated?
Key analytical methods include:
- NMR spectroscopy : and NMR confirm regiochemistry (e.g., thiazole C-5 substitution) and alcohol functionality. highlights the use of NMR to resolve aromatic protons and methyl groups.
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., CHNOS has a theoretical mass of 205.06 g/mol).
- X-ray crystallography : For crystalline derivatives, unit cell parameters and hydrogen-bonding patterns resolve stereoelectronic effects (see for polymorph analysis) .
Q. What biological activities are associated with thiazole-containing analogs of this compound?
Q. How can computational methods predict the electronic properties and reactivity of [4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methanol?
- Wavefunction analysis : Tools like Multiwfn () calculate electrostatic potential (ESP) maps to identify nucleophilic/electrophilic sites. For example, the alcohol group’s lone pairs and thiazole’s π-electron density can be visualized.
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to study tautomerization or hydrogen-bonding propensity .
Q. What experimental strategies address discrepancies in stability data for thiazole-alcohol derivatives?
Contradictions in thermal stability may arise from polymorphic forms (). Mitigation approaches:
- Thermogravimetric analysis (TGA) : Monitor decomposition temperatures under nitrogen.
- Differential scanning calorimetry (DSC) : Identify phase transitions (e.g., melting points, glass transitions).
- Solid-state NMR : Resolve crystallinity vs. amorphous content using cross-polarization magic-angle spinning (CP/MAS) .
Q. How can structure-activity relationships (SAR) guide the modification of this compound for enhanced bioactivity?
Q. What advanced analytical techniques resolve challenges in quantifying trace impurities?
- LC-MS/MS : Detect impurities at ppm levels using multiple reaction monitoring (MRM).
- Chiral HPLC : Separate enantiomers if asymmetric synthesis introduces stereocenters (see for polymorph-specific retention times) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
